molecular formula C9H17IO3 B13916898 Ethyl 2-((5-iodopentyl)oxy)acetate

Ethyl 2-((5-iodopentyl)oxy)acetate

Cat. No.: B13916898
M. Wt: 300.13 g/mol
InChI Key: YZYUCSZMVNGOSA-UHFFFAOYSA-N
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Description

Ethyl 2-((5-iodopentyl)oxy)acetate: is an organic compound with the molecular formula C₉H₁₇IO₃. It is an ester derivative that contains an iodine atom, making it a valuable intermediate in organic synthesis and various chemical reactions. This compound is often used in the synthesis of more complex molecules due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-((5-iodopentyl)oxy)acetate typically involves the reaction of 5-iodopentanol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows: [ \text{5-iodopentanol} + \text{ethyl bromoacetate} \xrightarrow{\text{K₂CO₃, reflux}} \text{this compound} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-((5-iodopentyl)oxy)acetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or cyanides.

    Oxidation: The ester group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ester group can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide (NaN₃) in DMF at room temperature.

    Oxidation: Potassium permanganate (KMnO₄) in aqueous solution under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Major Products Formed:

    Nucleophilic Substitution: Formation of azido derivatives, thiol derivatives, or nitrile derivatives.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

Ethyl 2-((5-iodopentyl)oxy)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for labeling and imaging studies.

    Medicine: Investigated for its potential use in drug development and as a precursor for radiolabeled compounds in diagnostic imaging.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-((5-iodopentyl)oxy)acetate involves its reactivity towards nucleophiles and electrophiles. The iodine atom serves as a good leaving group, facilitating nucleophilic substitution reactions. The ester group can undergo hydrolysis or reduction, depending on the reaction conditions. These reactions enable the compound to participate in various synthetic pathways, leading to the formation of diverse products.

Comparison with Similar Compounds

    Ethyl 2-bromoacetate: Similar ester structure but with a bromine atom instead of iodine.

    Ethyl 2-chloroacetate: Similar ester structure but with a chlorine atom instead of iodine.

    Ethyl 2-fluoroacetate: Similar ester structure but with a fluorine atom instead of iodine.

Uniqueness: Ethyl 2-((5-iodopentyl)oxy)acetate is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its halogenated counterparts. The iodine atom is a better leaving group than bromine, chlorine, or fluorine, making the compound more reactive in nucleophilic substitution reactions. This enhanced reactivity is advantageous in various synthetic applications, allowing for the efficient formation of complex molecules.

Properties

Molecular Formula

C9H17IO3

Molecular Weight

300.13 g/mol

IUPAC Name

ethyl 2-(5-iodopentoxy)acetate

InChI

InChI=1S/C9H17IO3/c1-2-13-9(11)8-12-7-5-3-4-6-10/h2-8H2,1H3

InChI Key

YZYUCSZMVNGOSA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COCCCCCI

Origin of Product

United States

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